molecular formula C8H9ClN2O3 B1333259 3-Nitrophenacylamine hydrochloride CAS No. 36765-84-1

3-Nitrophenacylamine hydrochloride

Cat. No.: B1333259
CAS No.: 36765-84-1
M. Wt: 216.62 g/mol
InChI Key: BRFUJSROKAAPJT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

3-Nitrophenacylamine hydrochloride can be synthesized through several methods. One common approach involves the nitration of phenacylamine followed by the formation of the hydrochloride salt. The nitration process typically uses concentrated nitric acid and sulfuric acid as reagents under controlled temperature conditions . The resulting nitrophenacylamine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration reactors and continuous flow systems to ensure consistent product quality and yield. The use of automated systems for temperature and reaction control is crucial to maintain safety and efficiency during the production process .

Chemical Reactions Analysis

Types of Reactions

3-Nitrophenacylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in an alcohol solvent.

    Substitution: Various nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Nitrophenacylamine hydrochloride is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and interaction with other molecules.

Properties

IUPAC Name

2-amino-1-(3-nitrophenyl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3.ClH/c9-5-8(11)6-2-1-3-7(4-6)10(12)13;/h1-4H,5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRFUJSROKAAPJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379005
Record name 3-Nitrophenacylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36765-84-1
Record name 3-Nitrophenacylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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